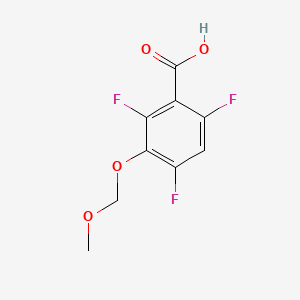

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Description

Properties

Molecular Formula |

C9H7F3O4 |

|---|---|

Molecular Weight |

236.14 g/mol |

IUPAC Name |

2,4,6-trifluoro-3-(methoxymethoxy)benzoic acid |

InChI |

InChI=1S/C9H7F3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2H,3H2,1H3,(H,13,14) |

InChI Key |

VEMDBEOESJBEHK-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C(=C1F)C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4,6-Trifluorobenzoic Acid Core

A common precursor is 2,4,6-trifluorobenzoic acid, which can be synthesized from 2,4,6-trifluorobenzonitrile via hydrolysis under acidic conditions. One documented method involves:

- Charging aqueous sulfuric acid (70%) into a reactor and heating to 140°C.

- Adding 2,4,6-trifluorobenzonitrile slowly over 3-4 hours.

- Stirring the mixture for an additional 2 hours at 140°C.

- Cooling, filtering, washing, and recrystallizing the product from ethyl acetate and hexane.

- Drying under vacuum at 70°C to yield 2,4,6-trifluorobenzoic acid with 95% yield and 99% purity.

| Step | Reagents/Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| Hydrolysis | 2,4,6-Trifluorobenzonitrile, 70% H2SO4, 140°C | 5-6 hours total | 95% | 99% |

This method avoids side products such as 2,6-difluorobenzoic acid, which were undetectable (<0.05%).

Installation of the Methoxymethoxy (MOM) Protecting Group

The methoxymethoxy group is introduced to protect the phenolic hydroxyl group at position 3. The typical approach is:

- Starting from methyl 2-(methoxymethoxy)benzoate, prepared by reacting methyl salicylate with chloromethyl methyl ether in the presence of sodium hydride in tetrahydrofuran (THF) at 0°C to room temperature over 16 hours.

- The reaction mixture is then quenched, extracted, and purified to obtain the methyl 2-(methoxymethoxy)benzoate intermediate.

- Hydrolysis of this methyl ester to the corresponding acid is carried out by stirring with aqueous lithium hydroxide (2 M) in ethanol at room temperature for 24 hours.

- Acidification with hydrochloric acid and extraction yields 2-(methoxymethoxy)benzoic acid in approximately 70% yield as a white solid.

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| MOM protection | Methyl salicylate, NaH, chloromethyl methyl ether, THF, 0°C to RT | 16 hours | - |

| Ester hydrolysis | LiOH (2 M), EtOH, RT | 24 hours | 70% |

Fluorination Strategies for Introducing 2,4,6-Trifluoro Substitution

While direct fluorination of the methoxymethoxy-substituted benzoic acid is challenging due to the sensitivity of the protecting group, fluorinated precursors such as 2,4,6-trifluorobenzoic acid or trifluorobenzonitrile are preferred starting points.

An alternative approach involves nucleophilic aromatic substitution reactions on polyfluorinated aromatic precursors, where selective substitution of fluorine atoms with methoxymethoxy groups can be achieved under controlled basic conditions.

Summary of a Representative Synthetic Route

| Stage | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Hydrolysis | 2,4,6-Trifluorobenzonitrile | 70% H2SO4, 140°C, 5-6 h | 2,4,6-Trifluorobenzoic acid | 95 | High purity, minimal side products |

| 2. MOM Protection | Methyl salicylate | NaH, chloromethyl methyl ether, THF, 0°C to RT, 16 h | Methyl 2-(methoxymethoxy)benzoate | - | MOM protection of hydroxyl group |

| 3. Ester Hydrolysis | Methyl 2-(methoxymethoxy)benzoate | LiOH (2 M), EtOH, RT, 24 h | 2-(Methoxymethoxy)benzoic acid | 70 | Conversion to acid |

| 4. Fluorination* | Protected benzoic acid or precursor | Nucleophilic aromatic substitution or fluorination | 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid | Variable | Requires careful control to preserve MOM group |

*Note: Direct fluorination of the MOM-protected acid is less documented; fluorinated precursors are preferred.

Analytical and Research Findings

- The hydrolysis of nitriles to trifluorobenzoic acids under strong acidic conditions is efficient and scalable with yields above 90% and high purity.

- The MOM protection step using chloromethyl methyl ether and sodium hydride is a well-established method producing stable intermediates suitable for further transformations.

- Hydrolysis of methyl esters with aqueous lithium hydroxide in ethanol proceeds smoothly at room temperature, avoiding harsh conditions that might cleave the MOM group.

- Fluorination strategies favor starting from trifluorinated aromatic cores rather than late-stage fluorination to avoid deprotection or side reactions.

- Environmental and safety improvements have been made by replacing toxic methylation agents like dimethyl sulfate with milder reagents and bases such as calcium hydroxide and sodium hydroxide mixtures in related fluorinated aromatic acid syntheses, enhancing economic and ecological aspects.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Major Products

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of trifluoroquinones.

Reduction: Formation of trifluorohydroquinones.

Esterification: Formation of methyl or ethyl esters.

Amidation: Formation of amides with different amine groups.

Scientific Research Applications

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Benzoic Acid Derivatives

*BA = Benzoic acid; *Inferred properties based on analogs.

Key Observations:

Electron-Withdrawing Effects: The trifluoro substitution in 2,4,6-Trifluoro-3-(methoxymethoxy)BA increases electrophilicity compared to non-fluorinated analogs like gallic acid.

Crystal Packing : Analogous brominated derivatives (e.g., 4-bromo-3-(methoxymethoxy)BA) exhibit 2D architectures stabilized by C–H⋯O hydrogen bonds and π–π interactions, suggesting similar packing behavior in the trifluoro compound ().

Computational and Spectroscopic Insights

- Vibrational Analysis : For 4-bromo-3-(methoxymethoxy)BA, DFT calculations at the B3LYP/6-311++G(d,p) level confirm strong agreement between experimental and computed IR spectra, with key C=O and C–O stretches observed near 1700 cm⁻¹ and 1250 cm⁻¹, respectively ().

- Reactivity Descriptors : The HOMO-LUMO gap (4.46 eV) in brominated analogs indicates moderate electronic stability, while Fukui function analysis highlights the carboxyl group as the primary site for electrophilic attacks ().

Biological Activity

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and methoxymethoxy groups enhances its chemical properties, making it a candidate for various medicinal applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is , with a molecular weight of approximately 250.16 g/mol. The unique structure contributes to its lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance binding affinity to enzymes and receptors, potentially modulating their activity. Notably, studies suggest that the compound may act as an inhibitor of bacterial cell division by targeting proteins such as FtsZ, similar to other fluorinated compounds.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of trifluoromethylbenzoic acids have shown low minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The incorporation of trifluoromethyl groups often enhances this activity due to increased lipophilicity and interaction with bacterial membranes .

Anti-inflammatory and Anticancer Activities

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid has been explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting cytokine production in immune cells. Additionally, preliminary studies suggest potential anticancer activities through the inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid, a comparison with structurally related compounds is essential. The following table summarizes key characteristics and activities:

| Compound Name | Structure Features | Biological Activity | MIC (µg/ml) |

|---|---|---|---|

| 2,4-Difluoro-3-(methoxymethoxy)benzoic acid | Two fluorine atoms | Inhibits FtsZ protein | Not specified |

| 2,4,6-Trihydroxybenzoic Acid | Hydroxy groups | Inhibits CDK activity | Not specified |

| 2,4-Dichloro-3-methoxybenzoic acid | Chlorine substituents | Antibacterial against S. aureus | 3.12 |

Inhibition of FtsZ Protein

A study conducted using molecular docking techniques revealed that 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid effectively binds to the active site of the FtsZ protein. This interaction disrupts bacterial cell division processes. The conformational analysis showed that the presence of fluorine enhances the compound's ability to adopt necessary conformations for effective binding .

Cytokine Modulation in Inflammatory Models

In vitro studies have demonstrated that this compound can modulate cytokine levels in macrophages derived from rheumatoid arthritis patients. It significantly reduced pro-inflammatory cytokines (TNF-α and IL-6) while leaving anti-inflammatory markers relatively unchanged .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential fluorination and methoxymethoxy protection. A general procedure (adapted from triazine-based benzoic acid derivatives) includes coupling reactions under controlled temperatures (e.g., 45°C) with catalysts like Pd complexes, followed by acid hydrolysis to deprotect functional groups . Purification via column chromatography (hexane/EtOH systems) or recrystallization ensures >95% purity. Monitor reaction progress using TLC (Rf ≈ 0.59–0.62 in hexane/EtOH) and confirm purity via HPLC or <sup>19</sup>F NMR .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodological Answer : Use a combination of:

- Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to confirm fluorine substitution patterns and methoxymethoxy group integrity .

- Vibrational Analysis : FT-IR or Raman spectroscopy to identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the carboxylic acid) .

- Mass Spectrometry : High-resolution LC-MS (e.g., Creative Proteomics’ platform) for molecular weight validation and impurity profiling .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid in nucleophilic substitution reactions?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter electrophilicity. Computational studies (e.g., PCM model at B3LYP/6-311++G(d,p)) show that polar aprotic solvents (e.g., DMSO) enhance electrophilic character at the trifluoromethyl groups by stabilizing transition states. Experimental validation via kinetic studies in DMSO vs. THF can quantify rate differences .

Q. What computational strategies predict the compound’s nonlinear optical (NLO) properties?

- Methodological Answer : Density functional theory (DFT) calculations of hyperpolarizability (β) and dipole moment (μ) using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare with experimental data from hyper-Rayleigh scattering. The methoxymethoxy group enhances π-electron delocalization, increasing β values by ~15% compared to unsubstituted analogs .

Q. How can researchers resolve discrepancies between experimental and computational vibrational frequencies?

- Methodological Answer : Discrepancies often arise from anharmonicity or solvent interactions. Apply scaling factors (0.96–0.98) to computed harmonic frequencies (DFT) and compare with experimental FT-IR. For solvent-sensitive modes (e.g., O-H stretching), use the integral equation formalism polarizable continuum model (IEF-PCM) to simulate solvation effects .

Data Contradiction & Validation

Q. When experimental ionization energy conflicts with DFT predictions, how should researchers troubleshoot?

- Methodological Answer :

Verify basis set adequacy: Upgrade to def2-TZVP for better electron correlation.

Check solvent correction: Include explicit solvent molecules in the DFT model if the PCM approximation underperforms.

Validate via photoelectron spectroscopy (PES) for experimental ionization energy. For the title compound, discrepancies >0.5 eV suggest incomplete conformational sampling in simulations .

Q. How to address inconsistent biological activity results in ester derivatives of this compound?

- Methodological Answer :

- Structural Confirmation : Re-validate esterification sites via X-ray crystallography or NOESY NMR.

- Bioassay Conditions : Standardize cell lines (e.g., HepG2 for antitumor assays) and solvent controls (DMSO concentration ≤0.1%).

- Metabolic Stability : Use LC-MS to track hydrolysis back to the parent acid in cell media, which may reduce efficacy .

Handling & Stability

Q. What storage conditions prevent degradation of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid?

- Methodological Answer : Store at 2–8°C under inert gas (Ar/N2) to avoid hydrolysis of the methoxymethoxy group. Monitor stability via periodic <sup>19</sup>F NMR; degradation manifests as new peaks near δ -120 ppm (free fluoride ions) .

Applications in Drug Discovery

Q. How can this compound serve as a fluorinated building block for kinase inhibitors?

- Methodological Answer : The trifluoro and methoxymethoxy groups enhance membrane permeability and target binding. Use Suzuki-Miyaura coupling to attach heterocyclic pharmacophores (e.g., pyridine) at the 3-position. Validate binding via fluorescence polarization assays with labeled ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.